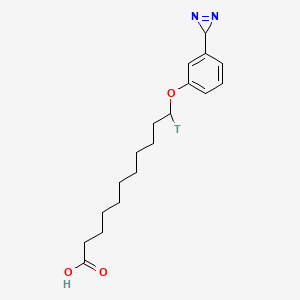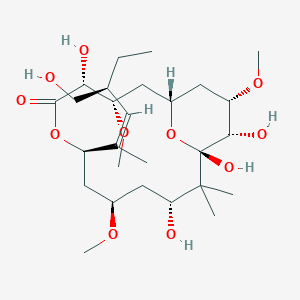
beta-D-Galactosyl-beta-1,4-N-acetyl-D-glucosaminylglycopeptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Galactosyl-beta-1,4-N-acetyl-D-glucosaminylglycopeptide is a polyol.
Aplicaciones Científicas De Investigación
Glycopeptides in Chronic Myelogenous Leukemia Cells
- Erythroglycan Presence : A study discovered erythroglycan, a glycopeptide, on human K-562 chronic myelogenous leukemia-derived cells. It was characterized as a polymer expressed mainly in the fetal form as a linear chain (Turco, Rush, & Laine, 1980).
Probing Glycoproteins for Terminal N-acetylglucosamine Residues
- Galactosyltransferase Application : Research utilized UDPgalactose:N-acetyl-D-glucosaminyl-glycopeptide 4-beta-D-galactosyl-transferase to detect terminal N-acetylglucosamine residues in glycoproteins immobilized on nitrocellulose, highlighting the enzyme's specificity (Parchment, Ewing, & Shaper, 1986).
Regulation of Murine beta 1,4-Galactosyltransferase in Spermatogenesis
- Gene Expression Variations : Studies on murine beta 1,4-galactosyltransferase showed that both the amounts and structure of the mRNA encoding this enzyme are regulated during spermatogenesis, indicating a role in male germ cell development (Shaper, Wright, & Shaper, 1990).
Glycopeptides in Human Erythrocyte Stroma
- Erythroglycan Structure Analysis : Research on erythroglycan, a high molecular weight glycopeptide, revealed its significant presence in the protein-bound carbohydrate of human erythrocyte stroma, suggesting its role in cell surface carbohydrate structures (Järnefelt, Rush, Li, & Laine, 1978).
Enzymatic Synthesis in Glycolipids
- Galactosyltransferase Activity : An enzyme from rabbit bone marrow was found to transfer galactose to specific glycopeptides, synthesizing tetraglycosylceramide. This research showcases the enzyme's role in glycolipid synthesis (Basu & Basu, 1972).
Improving Solubility of Catalytic Domain of Human beta-1,4-galactosyltransferase 1
- Protein Engineering : Studies improved the solubility of the catalytic domain of beta-1,4-galactosyltransferase 1 through amino acid replacements, enhancing its potential for structural studies (Malissard & Berger, 2001).
O-glycan Core 1 Synthesis
- Glycosyltransferase Activity : Research on UDPgalactose:glycoprotein-N-acetyl-D-galactosamine 3-beta-D-galactosyltransferase activity highlighted its role in synthesizing O-glycan core 1, demonstrating how peptide and glycosylation structures control this synthesis (Granovsky et al., 1994).
Propiedades
Fórmula molecular |
C42H74N8O22 |
|---|---|
Peso molecular |
1043.1 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[2-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-(ethylamino)-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C42H74N8O22/c1-6-45-27-34(67-18(4)37(62)46-16(2)36(61)50-20(35(44)60)10-11-25(55)49-21(9-7-8-12-43)38(63)47-17(3)39(64)65)33(24(15-53)68-40(27)66)72-41-26(48-19(5)54)29(57)32(23(14-52)70-41)71-42-31(59)30(58)28(56)22(13-51)69-42/h16-18,20-24,26-34,40-42,45,51-53,56-59,66H,6-15,43H2,1-5H3,(H2,44,60)(H,46,62)(H,47,63)(H,48,54)(H,49,55)(H,50,61)(H,64,65)/t16-,17+,18?,20+,21-,22+,23+,24+,26+,27+,28-,29+,30-,31+,32+,33+,34+,40?,41-,42-/m0/s1 |
Clave InChI |
UVSCRUWDVRYDQM-JZRPQBGFSA-N |
SMILES isomérico |
CCN[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)NC(=O)C)OC(C)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)O)C(=O)N |
SMILES |
CCNC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)C(=O)N |
SMILES canónico |
CCNC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-[[(Z)-3-phenylbut-2-enyl]hydrazinylidene]propanoic acid](/img/structure/B1236107.png)
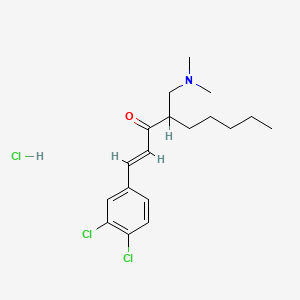
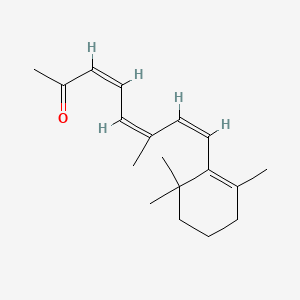

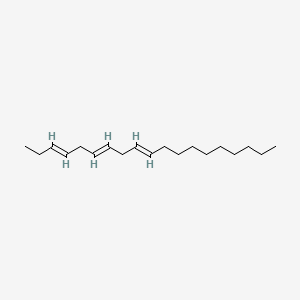

![(E)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B1236117.png)
![N-[3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide](/img/structure/B1236118.png)


![(4S,7R,8R,10R,13R,16S)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1236122.png)
![(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid](/img/structure/B1236125.png)
